Cas no 2679948-93-5 ((2S)-2-(cuban-1-yl)-2-acetamidoacetic acid)

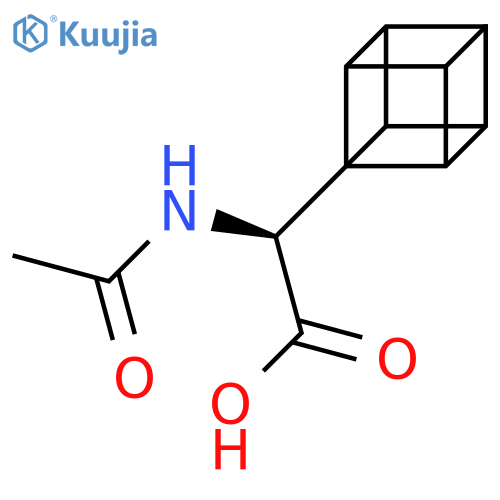

2679948-93-5 structure

商品名:(2S)-2-(cuban-1-yl)-2-acetamidoacetic acid

(2S)-2-(cuban-1-yl)-2-acetamidoacetic acid 化学的及び物理的性質

名前と識別子

-

- EN300-28273827

- 2679948-93-5

- (2S)-2-(cuban-1-yl)-2-acetamidoacetic acid

-

- インチ: 1S/C12H13NO3/c1-2(14)13-10(11(15)16)12-7-4-3-5(7)9(12)6(3)8(4)12/h3-10H,1H3,(H,13,14)(H,15,16)/t3?,4?,5?,6?,7?,8?,9?,10-,12?/m1/s1

- InChIKey: XMJGEOAETGNMMF-AQRGRILISA-N

- ほほえんだ: OC([C@H](C12C3C4C5C3C1C5C24)NC(C)=O)=O

計算された属性

- せいみつぶんしりょう: 219.08954328g/mol

- どういたいしつりょう: 219.08954328g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 414

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 66.4Ų

(2S)-2-(cuban-1-yl)-2-acetamidoacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28273827-1g |

(2S)-2-(cuban-1-yl)-2-acetamidoacetic acid |

2679948-93-5 | 1g |

$0.0 | 2023-09-09 | ||

| Enamine | EN300-28273827-1.0g |

(2S)-2-(cuban-1-yl)-2-acetamidoacetic acid |

2679948-93-5 | 95.0% | 1.0g |

$0.0 | 2025-03-19 |

(2S)-2-(cuban-1-yl)-2-acetamidoacetic acid 関連文献

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

5. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

2679948-93-5 ((2S)-2-(cuban-1-yl)-2-acetamidoacetic acid) 関連製品

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量